molecular formula C8H5BrClN B8761011 4-bromo-2-chloro-1H-indole

4-bromo-2-chloro-1H-indole

Cat. No.: B8761011
M. Wt: 230.49 g/mol
InChI Key: BKRXWVJGWFDPOO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1H-indole is a synthetically versatile halogenated indole derivative designed for advanced research and development in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products, enabling interactions with diverse biological targets . This compound features bromine and chlorine substituents at the 4- and 2-positions of the indole ring, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions, facilitating the rapid construction of complex molecular libraries for biological screening . In research applications, 4-bromo-2-chloro-1H-indole serves as a key synthetic intermediate in the design of novel therapeutic agents. Indole-based compounds demonstrate a broad spectrum of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic effects . The specific halogen pattern on this indole core is particularly valuable for optimizing drug-like properties and exploring structure-activity relationships (SAR) in hit-to-lead campaigns . Researchers utilize this building block in multicomponent reactions and target-oriented synthesis to develop potential inhibitors for various enzymes and receptors implicated in disease pathways . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety protocols, including the use of personal protective equipment, must be observed when handling this compound.

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

4-bromo-2-chloro-1H-indole

InChI

InChI=1S/C8H5BrClN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H

InChI Key

BKRXWVJGWFDPOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)Cl)C(=C1)Br

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound has garnered attention for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

4-Bromo-2-chloro-1H-indole has demonstrated significant antimicrobial properties. Studies have shown effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration values ranging from 75 to 150 µg/mL.

Anticancer Properties

Research indicates that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Synthetic Applications

4-Bromo-2-chloro-1H-indole serves as a versatile building block in organic synthesis. Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials . Additionally, it acts as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders and inflammatory diseases .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that treatment with 4-bromo-2-chloro-1H-indole resulted in a significant reduction in cell viability among cancer cell lines compared to control groups. The mechanism involved the activation of apoptotic pathways.

Case Study 2: Antimicrobial Effects

A comprehensive study assessed the antimicrobial efficacy of this compound against multiple bacterial strains, confirming its effectiveness through various assays that measured inhibition zones and MIC values.

Research Findings

Recent findings emphasize the compound's potential in pharmaceutical applications:

  • Pharmaceutical Development: It is being explored as a lead compound for drug development due to its diverse biological activities.
  • Material Science Applications: Its properties are being investigated for use in organic electronics and as intermediates for synthesizing complex organic molecules .

Data Summary Tables

Activity Type Observations References
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory mediators
Synthetic Reaction Conditions Products
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxideVarious substituted derivatives
OxidationPotassium permanganate or hydrogen peroxideOxidized derivatives
CouplingSuzuki or Heck couplingMore complex organic molecules

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Computed and Experimental Properties
Compound Name XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų) Stability Notes
4-Bromo-2-chloro-1H-indole ~2.5 1 15.8 Sensitive to strong acids/bases
6-Bromo-4-fluoro-1H-indole 2.8 1 15.8 Stable in dry conditions
4-Bromo-2-(3-chlorophenyl)-1H-indole 4.1 1 15.8 Low melting point (89–91°C)

Key Observations:

  • Lipophilicity : Increased halogenation (e.g., 4-bromo-2-(3-chlorophenyl)-1H-indole, XLogP3 = 4.1) enhances lipophilicity, favoring membrane permeability in drug design .
  • Polar Surface Area : Uniform TPSA (~15.8 Ų) across analogs suggests similar solubility profiles.

Spectroscopic Characterization

  • ¹H NMR :
    • 5-Bromo-2-chloro-1-methyl-1H-indole : Aromatic protons appear as multiplets at δ 7.23–7.14, with a methyl singlet at δ 3.28 .
    • 4-Bromo-2-(3-chlorophenyl)-1H-indole : Broad singlet at δ 8.47 (NH) and aryl protons at δ 7.67–7.27 .
  • ¹³C NMR :
    • 5-Bromo-3-(2-(4-fluorophenyl)triazol-1-yl)ethyl-1H-indole : Carbonyl carbons at δ 146.0, aromatic carbons at δ 121–135 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-chloro-1H-indole?

  • Methodology :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Similar indole derivatives are synthesized using CuI catalysts in PEG-400:DMF solvent mixtures. For example, 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was prepared via a 12-hour reaction, followed by extraction (water/EtOAc) and purification via flash column chromatography .
  • Sonogashira coupling : Aryl halides (e.g., 4-bromo-1H-indole) can react with terminal alkynes under palladium catalysis. For 4-bromo-2-(3-chlorophenyl)-1H-indole, NaOH treatment and column chromatography (hexane/EtOAc, 8:1) yielded the product (48% yield) .
  • Halogenation : Efficient synthesis of 2-haloindoles (e.g., 2-chloroindole) via directed lithiation and halogenation provides insights into regioselective bromination/chlorination .

Q. How is the structure of 4-bromo-2-chloro-1H-indole confirmed using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Aromatic protons in similar compounds show peaks at δ 7.23–7.14 ppm (multiplet) and δ 4.62 ppm (triplet for CH₂ groups) .
  • ¹³C NMR : Key signals include δ 146.0 (C-Br), 135.5 (C-Cl), and 110.3–129.5 ppm (aromatic carbons) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 385.0461 for a related compound) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 4-bromo-2-chloro-1H-indole at specific positions?

  • Methodology :

  • Reaction conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/H₂O. For example, 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol was synthesized via Suzuki coupling, yielding derivatives confirmed by LC-MS (m/z 351.9) .
  • Regioselectivity : Bromine at position 4 activates the indole ring for coupling at position 2 or 6, depending on steric and electronic factors .

Q. What factors influence the regioselectivity of electrophilic substitution reactions in 4-bromo-2-chloro-1H-indole derivatives?

  • Key factors :

  • Substituent effects : Electron-withdrawing groups (Br, Cl) direct electrophiles to less substituted positions. For example, nitration of 2-phenylindole favors position 5 due to steric hindrance at position 3 .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient sites, while low temperatures favor kinetic control .

Q. How should researchers address discrepancies in reported yields or spectroscopic data for 4-bromo-2-chloro-1H-indole derivatives?

  • Troubleshooting :

  • Yield variations : Differences in CuAAC yields (25% vs. 50%) may stem from solvent ratios (PEG-400:DMF), catalyst loading (CuI), or workup efficiency .
  • NMR inconsistencies : Verify deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆) and calibration. For example, δ 7.12 ppm (d, J = 2.0 Hz) in CDCl₃ could shift in DMSO .

Q. What methodologies are used to evaluate the bioactivity of 4-bromo-2-chloro-1H-indole in medicinal chemistry research?

  • In vitro assays :

  • Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) for indole derivatives, as demonstrated for 5-bromo-3-substituted indoles in ischemia treatment studies .
  • Enzyme inhibition : Use fluorescence-based assays to study interactions with targets like kinases or cytochrome P450, leveraging indole’s planar structure for active-site binding .

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